Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate
Overview
Description
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C7H7ClN2O3. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a chloro group at position 2, a methoxy group at position 6, and a carboxylate ester at position 4 makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of methyl 2-chloro-6-methoxypyrimidine-4-carboxylate typically begins with commercially available pyrimidine derivatives.
Methoxylation: The methoxy group at position 6 is usually introduced via nucleophilic substitution reactions, where a suitable methoxy donor like sodium methoxide (NaOCH3) is used.
Esterification: The carboxylate ester at position 4 is formed through esterification reactions, often involving methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Chlorination: Using a flow reactor for the chlorination step to control temperature and reaction time precisely.
Automated Methoxylation: Employing automated systems to add the methoxy group, ensuring uniformity.
Batch Esterification: Conducting the esterification in large batches to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For example, oxidation can introduce hydroxyl groups, while reduction can remove the chloro group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Aminated Derivatives: Formed through substitution reactions with amines.
Hydroxylated Compounds: Resulting from oxidation reactions.
Carboxylic Acids: Produced by hydrolysis of the ester group.
Scientific Research Applications
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Serves as a building block for nucleoside analogs, which are crucial in studying DNA and RNA functions.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl 2-chloro-6-methoxypyrimidine-4-carboxylate exerts its effects is primarily through its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, leading to the disruption of normal cellular processes. This incorporation can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-6-methylpyrimidine-4-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
Methyl 2-chloro-6-methoxypyridine-4-carboxylate: Similar but with a pyridine ring instead of a pyrimidine ring.
Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate: Contains an amino group at position 6 instead of a methoxy group.
Uniqueness
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the pyrimidine ring allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-5-3-4(6(11)13-2)9-7(8)10-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFFZLIOVNLYIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310207 | |
Record name | methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127861-30-7 | |
Record name | methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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